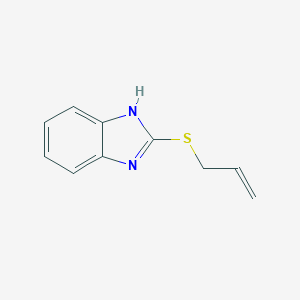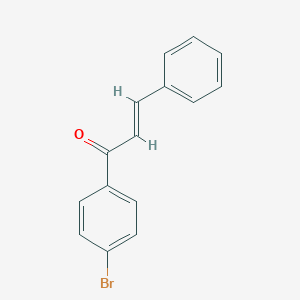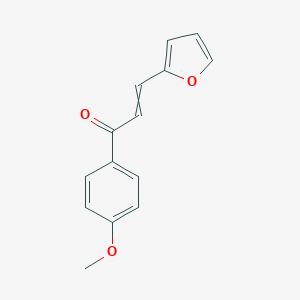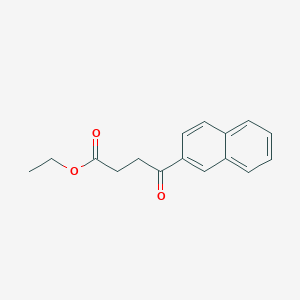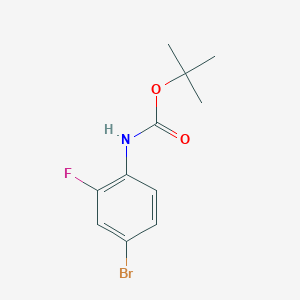
4'-Methoxybutyranilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Methoxybutyranilide is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as N-(4-methoxybutyl)benzamide and has a molecular formula of C12H17NO2. The purpose of
Wissenschaftliche Forschungsanwendungen
4'-Methoxybutyranilide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of 4'-Methoxybutyranilide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to bind to certain receptors in the body, such as the kappa opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application and dosage. In general, this compound has been shown to have anti-inflammatory and analgesic effects, as well as herbicidal effects. Additionally, this compound has been shown to affect various biochemical pathways in the body, such as the arachidonic acid pathway and the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4'-Methoxybutyranilide in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various fields. However, there are also limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 4'-Methoxybutyranilide. For example, further studies could be conducted to better understand its mechanism of action and potential side effects, as well as its potential applications in medicine, agriculture, and materials science. Additionally, research could be conducted to develop new derivatives of this compound with improved properties and applications. Finally, studies could be conducted to explore the potential use of this compound in combination with other compounds or therapies for enhanced efficacy.
Synthesemethoden
The synthesis of 4'-Methoxybutyranilide can be achieved through a multi-step process involving the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base such as triethylamine. The resulting product is then subjected to a reaction with 4-methoxybutanol in the presence of a catalyst such as zinc chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Eigenschaften
CAS-Nummer |
5421-40-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JOJWXZRJWDMSQA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
5421-40-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



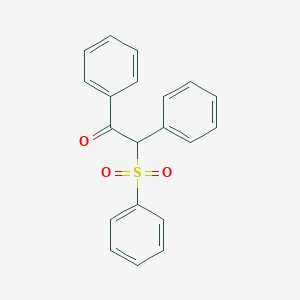
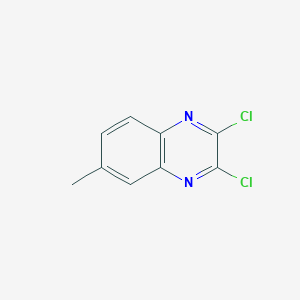
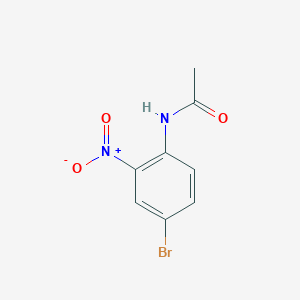
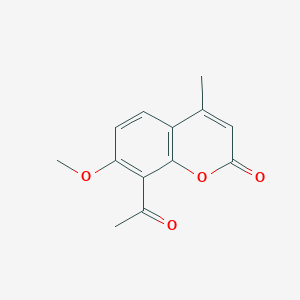

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
